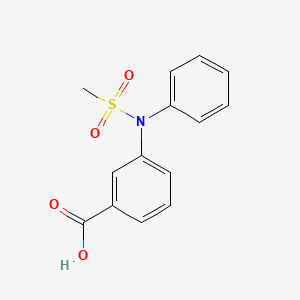![molecular formula C7H7N3O B12828623 2-Aminoimidazo[1,2-a]pyridin-6-ol](/img/structure/B12828623.png)
2-Aminoimidazo[1,2-a]pyridin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminoimidazo[1,2-a]pyridin-6-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The structure of this compound consists of a fused imidazole and pyridine ring system with an amino group at the 2-position and a hydroxyl group at the 6-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoimidazo[1,2-a]pyridin-6-ol can be achieved through various methods. One common approach involves the reaction of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is efficient and provides high yields . Another method involves the use of ammonium chloride as a catalyst in a one-pot, three-component Groebke condensation reaction of aldehydes, isocyanides, and 2-aminopyridines in methanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and scalability .
化学反応の分析
Types of Reactions: 2-Aminoimidazo[1,2-a]pyridin-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve halogenation using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
2-Aminoimidazo[1,2-a]pyridin-6-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Aminoimidazo[1,2-a]pyridin-6-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its therapeutic effects. The compound can bind to the active sites of enzymes, thereby inhibiting their activity and affecting cellular processes . Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses .
類似化合物との比較
Imidazo[1,2-a]pyridine: This compound shares a similar core structure but lacks the amino and hydroxyl groups.
2-Aminoimidazo[1,2-a]pyridine: Similar to 2-Aminoimidazo[1,2-a]pyridin-6-ol but without the hydroxyl group.
6-Hydroxyimidazo[1,2-a]pyridine: Similar but lacks the amino group.
Uniqueness: this compound is unique due to the presence of both amino and hydroxyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and enable it to participate in a wider range of chemical reactions compared to its analogues .
特性
分子式 |
C7H7N3O |
|---|---|
分子量 |
149.15 g/mol |
IUPAC名 |
2-aminoimidazo[1,2-a]pyridin-6-ol |
InChI |
InChI=1S/C7H7N3O/c8-6-4-10-3-5(11)1-2-7(10)9-6/h1-4,11H,8H2 |
InChIキー |
FMALCXBHSVNPCT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=CN2C=C1O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Iodobenzo[d]oxazol-7-yl)methanamine](/img/structure/B12828551.png)





![N4,N4'-bis(4-bromophenyl)-N4,N4'-bis(4-butylphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12828579.png)







